molecular formula C10H10ClNOS B3276265 6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one CAS No. 63755-00-0

6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one

Cat. No.: B3276265
CAS No.: 63755-00-0
M. Wt: 227.71 g/mol
InChI Key: PMQONYPWCMEGBU-UHFFFAOYSA-N
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Description

6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one
  • 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one
  • 6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one

Uniqueness

6-Chloro-3-isopropylbenzo[d]thiazol-2(3H)-one is unique due to its specific isopropyl substitution, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

6-chloro-3-propan-2-yl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c1-6(2)12-8-4-3-7(11)5-9(8)14-10(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQONYPWCMEGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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